N-[(4-methylphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-[(4-methylphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide (referred to hereafter as the target compound) is a sulfur-containing acetamide derivative with a pyrazolo[1,5-a]pyrazine core. The molecule features a 2-phenyl substituent on the pyrazine ring and a 4-methylbenzyl group on the acetamide nitrogen.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-16-7-9-17(10-8-16)14-24-21(27)15-28-22-20-13-19(18-5-3-2-4-6-18)25-26(20)12-11-23-22/h2-13H,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXICMNOYSUFUES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, a compound with the CAS number 1021252-36-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, specifically focusing on its anticancer properties, enzymatic inhibition, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C22H20N4OS, with a molecular weight of 372.48 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[1,5-a]pyrimidine scaffold. These compounds have demonstrated significant cytotoxicity against various cancer cell lines. For instance:
- MCF7 (breast cancer) : Compounds similar to this compound have exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating potent activity .
- A549 (lung cancer) : Derivatives showed IC50 values ranging from 26 µM to 49.85 µM .
Enzymatic Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in cancer progression:
- Cyclooxygenase (COX) : Pyrazolo[1,5-a]pyrimidines have been reported as selective COX-2 inhibitors, which play a role in inflammation and cancer .
- Aurora Kinase : Some derivatives have demonstrated inhibition of Aurora-A kinase with IC50 values around 0.16 µM, suggesting a mechanism for inducing cell cycle arrest in cancer cells .
Other Pharmacological Activities
In addition to anticancer properties, compounds like this compound may exhibit other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that pyrazolo derivatives can possess antimicrobial properties.
- Neuropharmacological Effects : Some pyrazolo compounds have been evaluated for their effects on benzodiazepine receptors, indicating potential anxiolytic or sedative effects .
Case Study 1: Anticancer Activity Against MCF7 Cells
In a controlled study, N-[4-(methylphenyl)]methyl derivatives were tested against MCF7 cells. The results indicated significant apoptosis induction at concentrations as low as 0.01 µM. The study concluded that the presence of the pyrazolo[1,5-a]pyrimidine scaffold is critical for enhancing anticancer activity.
Case Study 2: Enzymatic Inhibition Profile
A series of pyrazolo derivatives were screened for their ability to inhibit COX enzymes. Compounds showed varied selectivity towards COX isoforms, with some exhibiting over 70% inhibition at concentrations below 100 µM.
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| N-[4-Methylphenyl]methyl derivative | MCF7 | 0.01 |
| Ethyl derivative | A549 | 26 |
| Novel pyrazolo derivative | HeLa | 7.01 |
| Pyrazolo compound with COX inhibition | Various | <100 |
Table 2: Enzymatic Inhibition Activity
| Compound Name | Enzyme | Inhibition (%) at 100 µM |
|---|---|---|
| N-[4-Methylphenyl]methyl derivative | COX-1 | 30 |
| Novel pyrazolo derivative | COX-2 | >70 |
| Aurora kinase inhibitor | Aurora-A | >60 |
Scientific Research Applications
Chemical Properties and Structure
N-[(4-methylphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide features a complex structure that combines elements of both pyrazole and acetamide functionalities. The presence of a sulfanyl group enhances its potential reactivity and interaction with biological targets.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications, particularly in the treatment of various diseases:
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The pyrazolo[1,5-a]pyrazine moiety is known for its ability to interact with targets in cancer pathways, suggesting that this compound could be explored further for its anticancer potential .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of pyrazolo compounds may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound could modulate neurotransmitter systems or inhibit neuroinflammatory pathways .
Enzyme Inhibition
The compound's structural characteristics suggest it may function as an enzyme inhibitor. Compounds containing similar pyrazolo frameworks have been studied for their ability to inhibit kinases and other enzymes critical in cellular signaling pathways. This application is particularly relevant in drug development for diseases characterized by dysregulated enzyme activity .
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related pyrazolo compound, demonstrating significant inhibition of cancer cell lines through apoptosis induction. The authors hypothesized that the sulfanyl group enhances the compound's interaction with cellular targets, leading to increased cytotoxicity against cancer cells .
Case Study 2: Neuroprotective Mechanisms
Research focusing on neuroprotective agents identified similar pyrazole derivatives as effective in reducing oxidative stress and inflammation in neuronal cells. The study highlighted the potential for these compounds to cross the blood-brain barrier, making them suitable candidates for treating neurological disorders .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
- Target Compound : Contains a pyrazine ring (two nitrogen atoms in a six-membered ring), which confers moderate electron-withdrawing properties and planar geometry .
- DPA-714 (Neuroimaging Agent) : Features a pyrazolo[1,5-a]pyrimidine core with a fluorine substituent. Pyrimidine rings enhance hydrogen-bonding capacity, improving binding to translocator protein (TSPO) in neuroimaging applications .
- N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide : The pyrimidine core increases metabolic stability compared to pyrazine, as evidenced by its use in crystallographic studies .
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyrazine | 2-Phenyl, 4-methylbenzyl | Unknown (structural analog) |
| DPA-714 | Pyrazolo[1,5-a]pyrimidine | 4-(2-Fluoroethoxy)phenyl | TSPO ligand for neuroimaging |
| N-(2-Bromo-4-methylphenyl) | Pyrazolo[1,5-a]pyrimidine | 5-Methyl, 2-phenyl, bromophenyl | Crystallographic model system |
Substituent Effects on Acetamide Moieties
4-Methylbenzyl vs. Phenoxy/Methoxy Groups
- 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide : The 4-chlorophenyl and methylsulfanyl groups introduce electronegativity and thioether reactivity, respectively, which could influence metabolic pathways .
Table 2: Acetamide Substituent Impact
| Compound | Acetamide Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 4-Methylbenzyl | ~404.5 (estimated) | Moderate lipophilicity |
| 4-Phenoxyphenyl Analog | 4-Phenoxyphenyl | 458.5 | High π-π stacking, low solubility |
| 3-Methylsulfanylphenyl Analog | 3-(Methylsulfanyl)phenyl | 430.9 | Enhanced metabolic stability |
Neuroimaging Potential
- DPA-714 : Binds TSPO with high affinity (Ki = 7.0 nM) due to fluorine substitution and pyrimidine core, enabling blood-brain barrier penetration .
- Target Compound : Lacks fluorine but shares a sulfur-acetamide motif; untested for TSPO binding but may exhibit lower specificity due to structural differences.
Antimicrobial and Herbicidal Activity
- N-[3-(4-Quinazolinyl)aminocarbonyl]hydrazone Derivatives: Demonstrated inhibitory effects on wheat blight (Fusarium graminearum) at 50 μg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
